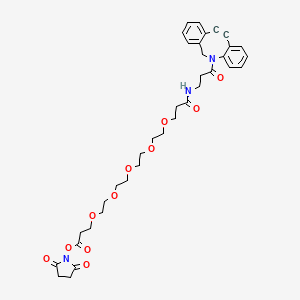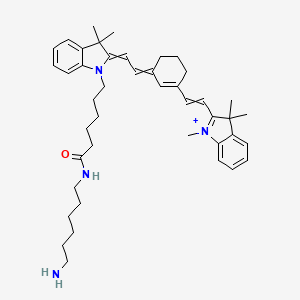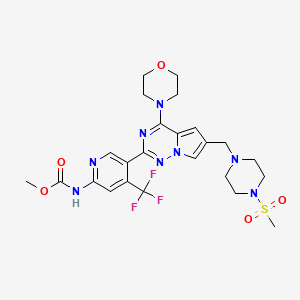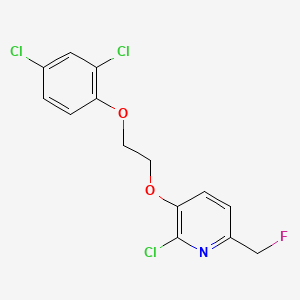
DBCO-NHCO-PEG5-NHS ester
Overview
Description
DBCO-NHCO-PEG5-NHS ester is a functionalized polyethylene glycol derivative used in bioconjugation and chemical coupling. It consists of a dibenzocyclooctyne group, a polyethylene glycol chain, and an N-hydroxysuccinimide ester group. This compound is widely used in click chemistry, particularly in strain-promoted alkyne-azide cycloaddition reactions, due to its ability to react efficiently with azide-containing molecules .
Mechanism of Action
Target of Action
DBCO-NHCO-PEG5-NHS ester is a compound that primarily targets primary amines . These primary amines are often found in the side chains of lysine residues in proteins, peptides, or on aminosilane-coated surfaces .
Mode of Action
The compound interacts with its targets through a specific and efficient reaction. It forms a covalent bond with primary amines at a pH of 7-9 . This reaction is often used for the introduction of the DBCO moiety into proteins, peptides, or amino-modified oligonucleotides .
Biochemical Pathways
This compound is a key player in the synthesis of PROTACs and antibody-drug conjugates (ADCs) . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . On the other hand, ADCs are comprised of an antibody to which an ADC cytotoxin is attached through an ADC linker .
Pharmacokinetics
The hydrophilic polyethylene glycol (peg) spacer arm in the compound imparts water solubility that is transferred to the labeled molecule, thus reducing aggregation of labeled molecules . This suggests that the compound’s water solubility may influence its absorption and distribution within the body.
Result of Action
The result of the compound’s action is the formation of a covalent bond with primary amines, leading to the introduction of the DBCO moiety into proteins, peptides, or amino-modified oligonucleotides . This enables the synthesis of PROTACs and ADCs, which can selectively degrade target proteins or deliver cytotoxins to target cells .
Action Environment
The compound reacts specifically and efficiently with primary amines at a pH of 7-9 . This suggests that the compound’s action, efficacy, and stability may be influenced by the pH of the environment. Additionally, the hydrophilic PEG spacer arm enhances the compound’s water solubility , which could also influence its action in aqueous environments.
Biochemical Analysis
Biochemical Properties
DBCO-NHCO-PEG5-NHS ester plays a significant role in biochemical reactions. It reacts specifically and efficiently with a primary amine, such as the side chain of lysine residues or aminosilane-coated surfaces, at pH 7-9 to form a covalent bond . This property allows this compound to interact with various enzymes, proteins, and other biomolecules, facilitating the formation of PROTACs and ADCs .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in the synthesis of PROTACs and ADCs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . ADCs, on the other hand, are comprised of an antibody to which an ADC cytotoxin is attached through an ADC linker . Both of these processes can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with primary amines . This reaction is facilitated by the DBCO group in the compound, which can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This mechanism allows this compound to bind with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Given its role in the synthesis of PROTACs and ADCs, it is likely that it interacts with enzymes or cofactors involved in protein degradation and antibody-drug conjugation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-NHCO-PEG5-NHS ester typically involves the following steps:
Formation of DBCO-NHCO-PEG5: This step involves the reaction of dibenzocyclooctyne with a polyethylene glycol chain containing an amino group. The reaction is carried out under mild conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide.
Introduction of NHS Ester: The final step involves the reaction of the DBCO-NHCO-PEG5 intermediate with N-hydroxysuccinimide in the presence of a coupling agent to form the NHS ester
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The product is typically purified using chromatographic techniques and characterized using spectroscopic methods .
Chemical Reactions Analysis
Types of Reactions
DBCO-NHCO-PEG5-NHS ester primarily undergoes the following types of reactions:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the DBCO group reacting with azide-containing molecules to form a stable triazole linkage
Amide Bond Formation: The NHS ester group reacts with primary amines to form stable amide bonds
Common Reagents and Conditions
SPAAC Reaction: Typically carried out in aqueous or organic solvents at room temperature. No catalyst is required.
Amide Bond Formation: Conducted in the presence of a base such as triethylamine in an organic solvent like dimethylformamide
Major Products
SPAAC Reaction: The major product is a triazole-linked conjugate.
Amide Bond Formation: The major product is an amide-linked conjugate
Scientific Research Applications
DBCO-NHCO-PEG5-NHS ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry reactions
Biology: Employed in the labeling and modification of biomolecules such as proteins and nucleic acids
Medicine: Utilized in the development of drug delivery systems and antibody-drug conjugates
Industry: Applied in the production of functionalized materials and surfaces
Comparison with Similar Compounds
Similar Compounds
- DBCO-PEG4-NHS ester
- DBCO-PEG6-NHS ester
- DBCO-PEG8-NHS ester
Uniqueness
DBCO-NHCO-PEG5-NHS ester is unique due to its specific combination of functional groups, which provide both high reactivity and stability. The polyethylene glycol chain enhances solubility and biocompatibility, making it suitable for a wide range of applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H43N3O11/c40-32(37-16-13-33(41)38-27-30-7-2-1-5-28(30)9-10-29-6-3-4-8-31(29)38)14-17-45-19-21-47-23-25-49-26-24-48-22-20-46-18-15-36(44)50-39-34(42)11-12-35(39)43/h1-8H,11-27H2,(H,37,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKLBFTYZNBCQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H43N3O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
693.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-[4-(aminomethyl)-2,6-dimethylphenyl]-5-(2,5-dichlorophenyl)furan-2-carboxamide;hydrochloride](/img/structure/B606899.png)
